molecular formula C17H28N4O3 B5581555 (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5581555
M. Wt: 336.4 g/mol
InChI Key: BDATZJHOXGOOSN-GOEBONIOSA-N
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Description

The compound (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[32

Scientific Research Applications

The compound (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. One common approach is to start with the formation of the bicyclic core, followed by the introduction of the pyrazole and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[322]nonan-7-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,5R)-3-[[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-13-15(11-20(18-13)5-7-22)10-19-9-14-3-4-16(12-19)21(17(14)23)6-8-24-2/h11,14,16,22H,3-10,12H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDATZJHOXGOOSN-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CC3CCC(C2)N(C3=O)CCOC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN2C[C@@H]3CC[C@H](C2)N(C3=O)CCOC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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